molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8

1H-pyrazolo[3,4-b]pyridin-1-ol

Numéro de catalogue: B070278
Numéro CAS: 159487-16-8
Poids moléculaire: 135.12 g/mol
Clé InChI: LHNGLGRPIMOUDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazolo[3,4-b]pyridin-1-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Méthodes De Préparation

The synthesis of 1H-pyrazolo[3,4-b]pyridin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production, ensuring high purity and yield.

Analyse Des Réactions Chimiques

1H-Pyrazolo[3,4-b]pyridin-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Pyrazolo[3,4-b]pyridin-1-ol has gained attention for its potential as a kinase inhibitor , which plays a crucial role in regulating various biological pathways. Its structural similarity to purine bases allows it to be explored for anticancer and antiviral therapies.

Case Study: Kinase Inhibition
Research has shown that derivatives of this compound exhibit nanomolar inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For instance, a study synthesized 38 derivatives that demonstrated effective inhibition of TRKA activity, indicating their potential as therapeutic agents in cancer treatment .

Neurodegenerative Disease Research

Recent studies have highlighted the use of pyrazolo[3,4-b]pyridines in developing probes for Alzheimer's disease . These compounds have shown selective binding to amyloid plaques in brain slices from Alzheimer's patients, suggesting their utility in diagnostic applications .

Data Table: Binding Affinity of Novel Pyrazolo[3,4-b]pyridines

CompoundBinding Affinity (nM)Target
Dimethylamino-Pyrazolo50Amyloid Plaques
Pyrene-Substituted30Amyloid Plaques

Industrial Applications

In addition to biomedical research, this compound is utilized in the development of new materials and as precursors in various chemical processes. Its applications extend to the synthesis of organic light-emitting diodes (OLEDs) and other semiconductor materials.

The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can modulate signal transduction pathways essential for cell survival and proliferation .

Mécanisme D'action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate signal transduction pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of targeted therapies for cancer and other diseases.

Comparaison Avec Des Composés Similaires

1H-Pyrazolo[3,4-b]pyridin-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution patterns, which confer distinct chemical and biological properties.

Activité Biologique

1H-Pyrazolo[3,4-b]pyridin-1-ol is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. Its unique structural properties have garnered considerable interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

The biological activity of this compound primarily involves its role as a kinase inhibitor. By inhibiting specific kinases, this compound regulates various signal transduction pathways that are crucial for cell proliferation, differentiation, and survival. For instance, studies have shown that derivatives of this compound can inhibit TBK1 (TANK-binding kinase 1), which is involved in immune response and cancer progression. Compound 15y , a derivative of this compound, demonstrated an IC50 value of 0.2 nM against TBK1 and displayed significant antiproliferative effects on various cancer cell lines .

Anticancer Activity

Numerous studies have identified the anticancer potential of this compound derivatives. These compounds exhibit:

  • Antiproliferative effects : They induce apoptosis and inhibit angiogenesis in cancer cells through diverse mechanisms such as targeting tubulin polymerization and protein kinase signaling pathways .
  • Structure-Activity Relationships (SAR) : The presence of specific substituents at positions 3, 5, or 7 on the pyrazolo[3,4-b]pyridine scaffold enhances cytotoxicity against various cancer cell lines .

Antiviral and Antibacterial Properties

Research has demonstrated that certain derivatives possess potent antiviral and antibacterial activities:

  • Antiviral effects : Some compounds inhibit key viral enzymes or pathways, showcasing efficacy against viruses such as influenza and HIV .
  • Antibacterial activity : These derivatives have shown effectiveness in inhibiting bacterial growth by targeting essential bacterial enzymes .

Study on TBK1 Inhibition

A recent study focused on the synthesis and evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. The lead compound 15y exhibited remarkable selectivity and potency, effectively inhibiting TBK1 signaling pathways associated with inflammatory responses and cancer cell proliferation .

Anticancer Research

Another significant study reported a series of pyrazolo[3,4-b]pyridine derivatives with enhanced antiproliferative activity against glioblastoma and melanoma cell lines. The research highlighted the importance of substituent positioning on the pyrazole ring for optimizing biological activity .

Data Table: Biological Activity Overview

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerCompound 15y TBK1 inhibition; apoptosis induction
AntiviralVariousInhibition of viral enzymes
AntibacterialVariousTargeting bacterial enzymes
Kinase InhibitionMultipleRegulation of signal transduction pathways

Propriétés

IUPAC Name

1-hydroxypyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGLGRPIMOUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (~20 mL). 2-phenyl-5(4H)-oxazolone (~60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of Na2CO30.10 H2O Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (˜20 mL). 2-phenyl-5(4H)-oxazolone (˜60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is are evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Name
H2O Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.